REACTION_CXSMILES
|
[S:1](N)(N)(=[O:3])=[O:2].[CH3:6][NH:7][CH2:8][CH2:9][CH2:10][NH2:11]>N1C=CC=CC=1>[CH3:6][N:7]1[CH2:8][CH2:9][CH2:10][NH:11][S:1]1(=[O:3])=[O:2]
|
Name
|
|
Quantity
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30 g
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Type
|
reactant
|
Smiles
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S(=O)(=O)(N)N
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Name
|
|
Quantity
|
27.5 g
|
Type
|
reactant
|
Smiles
|
CNCCCN
|
Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
|
The mixture was left
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Type
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TEMPERATURE
|
Details
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to cool
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Type
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DISTILLATION
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Details
|
pyridine was distilled off under reduced pressure
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Type
|
ADDITION
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Details
|
To the residue, 200 ml of chloroform was added
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Type
|
FILTRATION
|
Details
|
insoluble substance was filtered off
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (CHCl3)
|
Type
|
DISTILLATION
|
Details
|
subjected to distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN1S(NCCC1)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |